Cas no 1805482-78-3 (3-Amino-2,4-diiodopyridine)

3-Amino-2,4-diiodopyridine is a halogenated pyridine derivative characterized by the presence of two iodine atoms at the 2- and 4-positions and an amino group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. Its iodine substituents enhance reactivity in cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the construction of complex heterocyclic frameworks. The amino group further provides a handle for functionalization, broadening its utility in derivatization. The compound's stability and well-defined reactivity profile make it valuable for research and industrial applications requiring precise molecular modifications.
3-Amino-2,4-diiodopyridine structure
3-Amino-2,4-diiodopyridine structure
Product name:3-Amino-2,4-diiodopyridine
CAS No:1805482-78-3
MF:C5H4I2N2
MW:345.907605171204
CID:4899494

3-Amino-2,4-diiodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Amino-2,4-diiodopyridine
    • Inchi: 1S/C5H4I2N2/c6-3-1-2-9-5(7)4(3)8/h1-2H,8H2
    • InChI Key: BSMLFCHAWIVWGB-UHFFFAOYSA-N
    • SMILES: IC1C=CN=C(C=1N)I

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 99
  • Topological Polar Surface Area: 38.9
  • XLogP3: 1.5

3-Amino-2,4-diiodopyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029015114-250mg
3-Amino-2,4-diiodopyridine
1805482-78-3 95%
250mg
$980.00 2022-04-01
Alichem
A029015114-1g
3-Amino-2,4-diiodopyridine
1805482-78-3 95%
1g
$2,923.95 2022-04-01

Additional information on 3-Amino-2,4-diiodopyridine

Research Brief on 3-Amino-2,4-diiodopyridine (CAS: 1805482-78-3): Recent Advances and Applications in Chemical Biology and Medicine

3-Amino-2,4-diiodopyridine (CAS: 1805482-78-3) is a halogenated pyridine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its unique iodine substitution pattern, serves as a critical building block in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of kinase inhibitors and antimicrobial agents. The compound's structural features, including its electron-rich aromatic system and halogen atoms, make it a valuable scaffold for designing molecules with enhanced binding affinity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 3-Amino-2,4-diiodopyridine in the synthesis of novel kinase inhibitors targeting cancer-related pathways. Researchers utilized this compound as a key intermediate to develop a series of pyridine-based inhibitors with improved pharmacokinetic properties. The study demonstrated that the iodine atoms in the 2 and 4 positions of the pyridine ring significantly enhanced the binding affinity of the inhibitors to their target kinases, leading to potent anti-proliferative effects in vitro and in vivo. These findings underscore the potential of 3-Amino-2,4-diiodopyridine as a scaffold for anticancer drug discovery.

In addition to its applications in oncology, 3-Amino-2,4-diiodopyridine has also been investigated for its antimicrobial properties. A recent preprint on bioRxiv reported the synthesis and evaluation of a library of diiodopyridine derivatives, including 3-Amino-2,4-diiodopyridine, against multidrug-resistant bacterial strains. The study revealed that these compounds exhibited broad-spectrum antibacterial activity, with minimal cytotoxicity toward mammalian cells. The researchers attributed this activity to the compound's ability to disrupt bacterial membrane integrity and inhibit essential enzymatic processes. These results suggest that 3-Amino-2,4-diiodopyridine could serve as a promising lead compound for the development of new antibiotics.

Another area of interest is the use of 3-Amino-2,4-diiodopyridine in chemical biology as a probe for studying protein-ligand interactions. A 2022 paper in ACS Chemical Biology described the incorporation of this compound into photoaffinity labeling probes to map the binding sites of target proteins. The iodine atoms facilitated the generation of reactive intermediates upon UV irradiation, enabling covalent cross-linking with proximal amino acid residues. This approach provided valuable insights into the molecular mechanisms of protein function and has potential applications in drug target identification and validation.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 3-Amino-2,4-diiodopyridine-based compounds. Recent efforts have focused on improving the synthetic routes to enhance yield and purity while reducing environmental impact. For instance, a 2023 study in Green Chemistry reported a solvent-free, catalytic method for the iodination of pyridine derivatives, including 3-Amino-2,4-diiodopyridine, using sustainable reagents. This advancement aligns with the growing emphasis on green chemistry principles in pharmaceutical manufacturing.

In conclusion, 3-Amino-2,4-diiodopyridine (CAS: 1805482-78-3) represents a versatile and valuable compound in chemical biology and medicinal chemistry. Its unique structural features and diverse applications—from kinase inhibitors to antimicrobial agents and chemical probes—highlight its potential to address unmet medical needs. Ongoing research aims to further explore its therapeutic potential and optimize its properties for clinical translation. As the field advances, this compound is likely to play an increasingly important role in drug discovery and development.

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